The synthesis of c(RGDfMeF) can be achieved through several methods:
Technical details include:
The molecular structure of c(RGDfMeF) features a cyclic arrangement of amino acids that enhances its stability and biological activity. The structure can be represented as follows:
c(RGDfMeF) can undergo various chemical reactions relevant to its application in biological systems:
Technical details include:
The mechanism of action for c(RGDfMeF) primarily involves its interaction with integrin receptors on target cells:
Studies have demonstrated that peptides containing the RGD sequence significantly enhance cell adhesion and migration when presented on biomaterials .
Relevant data includes:
c(RGDfMeF) has several scientific applications:
The therapeutic peptide landscape has expanded dramatically since insulin’s isolation in 1921, with >80 peptide drugs now approved worldwide and 170+ in clinical development [1] [6]. Cyclic RGD peptides emerged as pivotal tools after the 1984 discovery that the Arg-Gly-Asp motif mediates cell adhesion via integrins [3] [9]. Early linear RGD peptides faced rapid proteolytic degradation, prompting Kessler’s 1991 design of cyclized pentapeptides (e.g., c(RGDfV)) to enhance stability [3] [7]. Subsequent optimization yielded generations of derivatives:
Table 1: Evolution of Cyclic RGD Peptides
Generation | Representative Compound | Key Modification | Primary Application |
---|---|---|---|
1 | c(RGDfK) | Cyclization + Lysine spacer | Tumor imaging probes |
2 | E[c(RGDfK)₂] | Dimerization | Enhanced angiogenesis targeting |
3 | c(RGDfMeF) | N-methylation of Phe | Improved metabolic stability |
Integrins—24 heterodimeric receptors—regulate angiogenesis, thrombosis, and tumor metastasis. Among these, αvβ3 and αvβ6 are overexpressed in tumor vasculature and carcinomas (e.g., pancreatic, lung), making them prime targets [2] [3] [9]. Key functional roles include:
RGD peptides achieve precise targeting by mimicking extracellular matrix ligands. Their small size (<1 kDa) enables rapid tissue penetration and clearance, contrasting with antibodies’ slow pharmacokinetics [6] [8].
c(RGDfMeF) (cyclo(Arg-Gly-Asp-D-Phe-N-Me-Phe)) was engineered to overcome limitations of earlier RGD peptides:
Table 2: Structural Advantages of c(RGDfMeF) vs. Predecessors
Parameter | Linear RGD | c(RGDfK) | c(RGDfMeF) |
---|---|---|---|
Half-life (in vivo) | Minutes | 30-60 min | >2 hours |
αvβ3 Binding Energy | -25 kcal/mol | -38 kcal/mol | -42 kcal/mol |
Protease resistance | Low | Moderate | High |
Data derived from molecular dynamics simulations [7]
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4